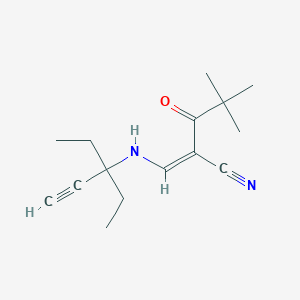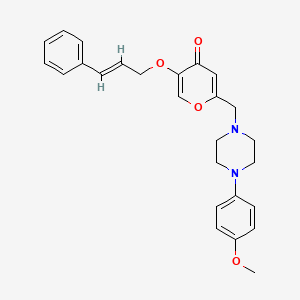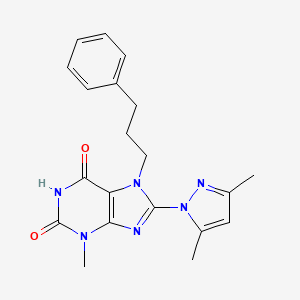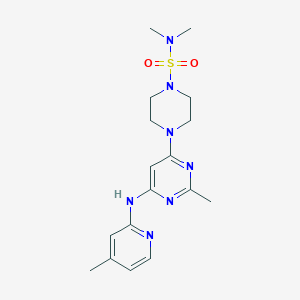
2-(4-carbamoyl-1-oxophthalazin-2(1H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-carbamoyl-1-oxophthalazin-2(1H)-yl)acetic acid, also known as CPOA, is a compound that has been studied for its potential applications in the field of scientific research. CPOA is a derivative of phthalic acid and is an organic acid, which is an important factor in its potential applications. CPOA has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase (COX) in humans, which is involved in the production of prostaglandins. This makes CPOA a potential therapeutic agent for the treatment of inflammation and other diseases. In addition, CPOA has been studied for its potential use in laboratory experiments, as it can be used to study the effects of COX inhibition on various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Research Applications of Carbamoyl and Acetic Acid Derivatives
Chemical Synthesis and Environmental Applications
Carbamates, which contain the carbamoyl group, are used extensively in chemical synthesis, including the development of pharmaceuticals, pesticides, and herbicides. Their environmental impact, particularly in terms of toxicity and degradation, is a significant area of research. Studies focus on understanding the fate of these compounds in the environment and developing methods for their efficient removal or degradation. For instance, the research on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, explores its environmental fate, toxicology, and potential impacts on non-target organisms and ecosystems (Islam et al., 2017).
Biotechnology and Microbial Metabolism
Acetic acid and its derivatives play a crucial role in microbial metabolism and biotechnology applications. Research into acetic acid bacteria (AAB) elucidates how these microorganisms can transform ethanol into acetic acid, a key process in vinegar production. Understanding the metabolic pathways and genetic regulation of these processes can lead to advances in industrial biotechnology, optimizing the production of vinegar and other acetic acid-based products (Lynch et al., 2019).
Pharmacology and Toxicology
The study of carbamoyl derivatives, such as carbamate insecticides and drugs, involves assessing their pharmacological efficacy and toxicity. Research in this field aims to understand the mechanisms of action, metabolism, and potential health risks associated with exposure to these compounds. Insights from these studies can inform the development of safer and more effective therapeutic agents and pesticides (Rosenberry & Cheung, 2019).
Wastewater Treatment and Environmental Remediation
The removal of carboxylic acids, including acetic acid, from industrial effluents is an area of environmental engineering research. Techniques such as reactive extraction using organic solvents or supercritical fluids are explored for their efficiency in separating acetic acid from aqueous solutions, contributing to the development of more sustainable industrial processes (Djas & Henczka, 2018).
Propiedades
IUPAC Name |
2-(4-carbamoyl-1-oxophthalazin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c12-10(17)9-6-3-1-2-4-7(6)11(18)14(13-9)5-8(15)16/h1-4H,5H2,(H2,12,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDZGLIHJSPUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-carbamoyl-1-oxophthalazin-2(1H)-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2499429.png)

![N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2499431.png)
![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2499433.png)
![N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2499434.png)
![11,12-dimethoxy-2-methyl-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2499435.png)
![N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2499436.png)



![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)
![3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2499447.png)
